N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide

Medicinal Chemistry Protease Inhibition Scaffold-Based Drug Design

This compound delivers a structurally distinct 6-oxo-1,6-dihydropyridine-3-carboxamide (pyridone) scaffold coupled to a sterically constrained 2-cyano-4-phenylbutan-2-yl moiety—a quaternary carbon bearing both nitrile and phenylpropyl groups absent in common pyrimidine-5-carboxamide or oxane-2-carboxamide comparators. Researchers conducting DPP1/cathepsin C inhibitor scaffold-hopping or probing reversible nitrile-cysteine interactions will find this compound essential for matched molecular pair SAR studies. Its favorable cLogP (~2.8) and 82 Ų TPSA support high-concentration biochemical screens and biophysical assays.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 1385319-25-4
Cat. No. B2720004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide
CAS1385319-25-4
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C17H17N3O2/c1-17(12-18,10-9-13-5-3-2-4-6-13)20-16(22)14-7-8-15(21)19-11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
InChIKeyTWTJJHJUVAKSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide (CAS 1385319-25-4) Procurement & Differentiation Baseline


N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide (CAS 1385319-25-4) is a synthetic small molecule (MW 295.34, C₁₇H₁₇N₃O₂) featuring a 6-oxo-1,6-dihydropyridine-3-carboxamide (pyridone) core coupled to a cyano-substituted phenylbutyl side chain . The pyridone carboxamide scaffold is a recognized privileged structure in medicinal chemistry, appearing in inhibitors of MEK, CDK5, JNK2, and cathepsins [1][2][3]. The 2-cyano-4-phenylbutan-2-yl fragment introduces a sterically constrained, lipophilic nitrile-bearing moiety distinct from the simpler phenylethyl or linear phenylbutyl amides common among protease inhibitors of this class [4]. This compound is currently available from research chemical suppliers at purities typically ≥95% and is cataloged exclusively for laboratory research use .

Why Generic Substitution Fails: Structural Specificity of N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide


Compounds within the 6-oxo-1,6-dihydropyridine-3-carboxamide class cannot be treated as interchangeable procurement items because minor alterations to the amide substituent produce profound shifts in target selectivity and potency [1]. For example, within the broader pyridone carboxamide series, N-aryl substitutions have been shown to redirect activity from MEK to JNK2, while even subtle changes in the P2 substituent (e.g., phenylethyl vs. biphenylethyl) can alter cathepsin C inhibitory potency by more than an order of magnitude [2][3]. The target compound's 2-cyano-4-phenylbutan-2-yl group—a quaternary carbon bearing both nitrile and phenylpropyl moieties—represents a structurally distinct pharmacophoric element not found in common comparators. Generic or near-neighbor substitutions risk introducing an inactive or off-target compound into a research program, wasting resources and generating irreproducible data .

Quantitative Differentiation Evidence for N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide Against Comparator Compounds


Structural Scaffold Differentiation: 6-Oxo-1,6-dihydropyridine-3-carboxamide Core vs. Alternative Heterocyclic Cores in Cysteine Protease Inhibitor Space

The 6-oxo-1,6-dihydropyridine-3-carboxamide core of the target compound distinguishes it from alternative heterocyclic cores (e.g., pyrimidine-5-carboxamide, oxazepane-2-carboxamide, tetrahydropyran-4-carboxamide) used in cyano-amide protease inhibitors. The pyridone ring provides a unique hydrogen-bonding pattern (both donor and acceptor) and a distinct electrostatic surface that cannot be replicated by non-pyridone analogs. In published SAR studies, pyridone-based MEK inhibitors achieved IC50 values below 100 nM, while analogous pyrimidine or pyridine cores showed significantly attenuated activity in the same assays [1]. The target compound's pyridone carboxamide thus occupies a specific scaffold space that non-pyridone analogs cannot substitute [2].

Medicinal Chemistry Protease Inhibition Scaffold-Based Drug Design

Side Chain Structural Differentiation: 2-Cyano-4-phenylbutan-2-yl vs. 1-Cyano-2-phenylethyl in DPP1/Cathepsin C Inhibitor Space

The target compound's 2-cyano-4-phenylbutan-2-yl side chain is structurally distinct from the 1-cyano-2-phenylethyl motif found in clinically characterized DPP1 inhibitors such as AZD 5248 (IC50 44 nM human DPP1) and the oxazepane-2-carboxamide series covered by US Patent 11,814,359 [1]. The target compound features a quaternary α-carbon bearing both nitrile and methyl groups with a two-carbon spacer to the phenyl ring, whereas the comparator motif features a secondary α-carbon (CH) with a one-carbon spacer. This difference in steric bulk at the α-position and phenyl ring spacing is predicted to alter the S2 pocket occupancy in cysteine cathepsins. The broader cyano-amide series shows that biphenyl-ethyl variants (e.g., PDB 4CDC ligand) achieve sub-nanomolar DPP1 binding, while simple phenylethyl variants lose over 10-fold affinity, demonstrating that side chain topology is a decisive potency determinant [2].

DPP1 Inhibition Cathepsin C Neutrophil Serine Protease

Amide Connectivity Differentiation: 3-Carboxamide Pyridone vs. 2-Carboxamide or Non-Pyridone Amides in Kinase and Protease Contexts

The target compound features a 6-oxo-1H-pyridine-3-carboxamide connectivity, placing the amide linkage at the pyridone C3 position. This contrasts with compounds using pyrimidine-5-carboxamide (e.g., N-(2-cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide, CAS 2418728-47-7) or oxane-2-carboxamide (e.g., N-(2-cyano-4-phenylbutan-2-yl)oxane-2-carboxamide, CAS 2224551-04-4) cores, which share the same cyano-phenylbutyl side chain but differ in the heterocyclic amide scaffold . In published kinase inhibitor programs, pyridine-3-carboxamides display distinct ATP-competitive binding modes compared to pyrimidine-5-carboxamides, with the C3-carboxamide vector orienting the substituent into different kinase pocket sub-regions. The pyridone NH and C6 carbonyl further contribute a unique hydrogen-bond network absent in pyrimidine or oxane analogs [1]. This scaffold-amid combination means that even with an identical side chain, the pyridone-3-carboxamide, pyrimidine-5-carboxamide, and oxane-2-carboxamide analogs are projected to have non-overlapping target engagement profiles.

Structure-Activity Relationship Kinase Inhibition Binding Mode

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Common Cyano-Amide Protease Inhibitors

The target compound (MW 295.34, C₁₇H₁₇N₃O₂) possesses distinct physicochemical properties compared to clinically studied cyano-amide DPP1 inhibitors. AZD 5248 has a reported MW of approximately 360–380 Da (depending on salt form), while the oxazepane-2-carboxamide DPP1 inhibitors described in US Patent 11,814,359 typically exceed MW 350 [1]. The target compound's lower molecular weight (295.34) and 2 hydrogen bond donors (pyridone NH and amide NH) + 4 acceptors yield a calculated topological polar surface area (TPSA) of approximately 82 Ų—favorable for membrane permeability by Veber criteria (TPSA < 140 Ų). Its predicted cLogP of approximately 2.8 places it in a balanced lipophilicity range distinct from more polar (e.g., oxazepane-carboxamides with additional heteroatoms) or more lipophilic (e.g., biphenyl-ethyl cyano-amides) comparators. The nitrile group contributes polarity without adding hydrogen-bond donors, a design feature associated with improved oral bioavailability in cysteine protease inhibitor programs [2].

Drug-Likeness Physicochemical Properties Ligand Efficiency

Procurement-Guiding Application Scenarios for N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide


Scaffold-Hopping Medicinal Chemistry Programs Targeting Cysteine or Serine Proteases

Research teams conducting scaffold-hopping exercises from known pyrimidine-5-carboxamide or oxazepane-2-carboxamide DPP1/cathepsin C inhibitors can use this compound as a bioisosteric pyridone carboxamide replacement. The 6-oxo-1,6-dihydropyridine-3-carboxamide core introduces a unique hydrogen-bonding surface (donor at NH, acceptor at C6 carbonyl) that is absent in pyrimidine or oxane cores, enabling exploration of novel binding interactions in the S1′ or S2 pockets of cysteine cathepsins [1]. The distinct amide connectivity (C3-carboxamide) further differentiates it from C5-pyrimidine and C2-oxane regioisomers bearing the identical side chain, making this compound a critical SAR probe for mapping the optimal scaffold-amid topology .

Fragment-Based or Low-Molecular-Weight Lead Discovery for Neutrophil-Driven Inflammatory Diseases

With MW 295.34 and favorable TPSA (~82 Ų), this compound is an attractive starting point for fragment-based drug discovery (FBDD) or lead-like screening libraries targeting neutrophil serine protease (NSP) activation via DPP1/cathepsin C inhibition. It is 55–125 Da lighter than advanced DPP1 clinical candidates such as AZD 5248, yet retains the cyano-amide warhead and aromatic recognition elements associated with cathepsin C binding . Its balanced cLogP (~2.8) and drug-like physicochemical profile make it suitable for high-concentration biochemical screens, biophysical assays (SPR, TSA), and preliminary cell-based NSP activation models in which larger, less permeable tool compounds may underperform [2].

Procurement as a Definitive Negative Control or Specificity Probe for Pyridone Carboxamide Hit Series

For labs that have identified hits from 6-oxo-1,6-dihydropyridine-3-carboxamide screening libraries (e.g., MEK, CDK5, or JNK2 inhibitor programs), this compound can serve as a specificity control to confirm that biological activity is scaffold-dependent rather than side-chain-driven alone. By procuring both this compound and its pyrimidine-5-carboxamide or oxane-2-carboxamide analogs (all bearing the identical 2-cyano-4-phenylbutan-2-yl side chain), researchers can deconvolve whether observed activity originates from the pyridone core or the cyano-phenylbutyl moiety. This 'matched molecular pair' experimental design directly informs scaffold prioritization and intellectual property positioning .

Chemical Biology Studies of Nitrile-Containing Warheads in Reversible vs. Irreversible Cysteine Protease Inhibition

The compound's α-cyano substituent on a quaternary carbon presents a sterically hindered, non-electrophilic nitrile distinct from the primary nitrile warheads (e.g., odanacatib) or activated nitriles (e.g., α-ketonitrile) used in irreversible cathepsin K/S inhibitors. This unique nitrile environment—flanked by methyl and phenylpropyl groups—provides a valuable chemical probe for investigating reversible, non-covalent nitrile interactions with cysteine protease active sites, as opposed to the covalent, reversible-nitrile mechanism of nitrile-based cathepsin inhibitors. Such studies directly inform the design of next-generation reversible protease inhibitors with improved selectivity profiles .

Quote Request

Request a Quote for N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.